molecular formula C10H9F3N2S B13305538 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine

Cat. No.: B13305538
M. Wt: 246.25 g/mol
InChI Key: ORMPPQIXDBKVSI-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine is a chemical compound with the molecular formula C10H9F3N2S It is known for its unique structure, which includes a trifluoromethyl group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine typically involves the reaction of 2-aminobenzothiazole with trifluoromethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine
  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine
  • 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine

Uniqueness

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine is unique due to its benzothiazole ring structure, which imparts specific chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C10H9F3N2S

Molecular Weight

246.25 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine

InChI

InChI=1S/C10H9F3N2S/c11-10(12,13)6-1-2-8-7(5-6)15-9(16-8)3-4-14/h1-2,5H,3-4,14H2

InChI Key

ORMPPQIXDBKVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCN

Origin of Product

United States

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